For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of O,O,S-Trimethyl phosphorothioate
Introduction
O,O,S-Trimethyl phosphorothioate is an organophosphate compound belonging to the phosphorothioate class. These compounds are characterized by the substitution of one of the oxygen atoms in a phosphate group with a sulfur atom. This particular molecule, with the CAS Registry Number 152-20-5, is an isomer of the more common pesticide O,O,O-Trimethyl phosphorothioate.[1] Understanding its physicochemical properties is crucial for its application in chemical synthesis, for assessing its environmental fate, and for its potential role as a fragment or impurity in the development of phosphorothioate-based therapeutics, such as antisense oligonucleotides.[2]
This technical guide provides a comprehensive overview of the core physicochemical properties of O,O,S-Trimethyl phosphorothioate, details common experimental protocols for characterization, and presents logical and experimental workflows through standardized diagrams.
Chemical Identity and Structure
The structural arrangement of O,O,S-Trimethyl phosphorothioate consists of two methoxy groups and one methylthio group attached to a central phosphorus atom, which is double-bonded to an oxygen atom.
Table 2.1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | [methoxy(methylsulfanyl)phosphoryl]oxymethane | [3] |
| CAS Number | 152-20-5 | [1][4] |
| Molecular Formula | C₃H₉O₃PS | [3][4] |
| Molecular Weight | 156.14 g/mol | [1][3][4] |
| Canonical SMILES | COP(=O)(OC)SC | [3] |
| InChIKey | WTUNGUOZHBRADH-UHFFFAOYSA-N | [1][3] |
| Synonyms | O,O-Dimethyl S-methyl phosphorothioate, Methyl Phosphorothioate ((MeO)₂(MeS)PO) | [1][4] |
Physicochemical Properties
The physicochemical properties of O,O,S-Trimethyl phosphorothioate dictate its behavior in various chemical and biological systems. The data compiled from various sources are summarized below.
Table 3.1: Summary of Physicochemical Data
| Property | Value | Unit | Source(s) |
| Physical State | Liquid | - | |
| Boiling Point | 169 (at 760 mmHg) | °C | [5] |
| Density | 1.211 | g/cm³ | [5] |
| Flash Point | 56 | °C | [5] |
| Log P (Octanol/Water Partition Coeff.) | 1.750 (Crippen Method) | - | [4] |
| Water Solubility (log₁₀S) | -2.40 (Crippen Method, value in mol/L) | - | [4] |
Note: Some properties like melting point and vapor pressure lack readily available experimental data in the cited literature.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of O,O,S-Trimethyl phosphorothioate are not explicitly published. However, standard methodologies for characterizing similar small molecules are applicable. Furthermore, the analysis of phosphorothioates, particularly in the context of therapeutic oligonucleotides, employs specific, well-established techniques.
Determination of Physicochemical Properties
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Boiling Point Determination: The boiling point can be determined using a distillation apparatus. The sample is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For accuracy, the pressure should be standardized to 760 mmHg.
-
Density Measurement: Density is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated as mass per unit volume.
-
Octanol-Water Partition Coefficient (Log P): The shake-flask method is a standard protocol. Equal volumes of octanol and water are saturated with the test compound. After equilibration, the concentration of the compound in both the octanol and water phases is measured, typically using gas chromatography (GC) or high-performance liquid chromatography (HPLC). The partition coefficient is the ratio of the concentration in the octanol phase to that in the aqueous phase.
-
Water Solubility: The shake-flask method is also commonly used here. An excess amount of the compound is added to a known volume of water and agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound is quantified, often by HPLC or UV-Vis spectroscopy.
Chromatographic Analysis for Purity and Degradation
Chromatography is essential for assessing the purity of phosphorothioates and their degradation products.
-
Methodology: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP LC): This is a powerful technique for the analysis of phosphorothioate oligonucleotides and can be adapted for smaller molecules.
-
Stationary Phase: A non-polar stationary phase, such as a C18 column, is used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used. An ion-pairing agent, such as triethylammonium acetate (TEAA), is added to the mobile phase. This agent has a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the charged phosphate or phosphorothioate groups, enabling separation based on both charge and hydrophobicity.
-
Detection: Detection is typically performed using UV absorbance at 260 nm for oligonucleotides or a suitable wavelength for other phosphorothioate compounds. Mass spectrometry (MS) can be coupled with LC for definitive identification.
-
-
Methodology: Weak Anion Exchange (WAX) HPLC: This method is particularly useful for separating degradation products like depurination impurities from the parent compound.[6][7]
-
Principle: WAX chromatography separates molecules based on the strength of their negative charges. The stationary phase contains positively charged functional groups (e.g., diethylaminoethyl, DEAE).
-
Elution: A salt gradient (e.g., using sodium bromide) is used to elute the bound molecules, with more highly charged species eluting at higher salt concentrations.
-
Application: This technique can effectively separate the parent phosphorothioate from its phosphate diester or deaminated impurities.[6]
-
Solid-Phase Synthesis of Phosphorothioate Linkages
While O,O,S-Trimethyl phosphorothioate itself is a small molecule, the synthesis of the phosphorothioate linkage is a core technology in drug development. The automated solid-phase phosphoramidite method is standard.[8] The cycle involves four key steps for each nucleotide addition.
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Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using an acid like dichloroacetic acid (DCA).
-
Coupling: The now-free 5'-hydroxyl group reacts with a nucleoside phosphoramidite monomer, which is activated by a catalyst such as an acidic azole. This forms an unstable phosphite triester linkage.
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Sulfurization: This is the critical step that distinguishes phosphorothioate synthesis. The phosphite triester is converted to a more stable phosphorothioate triester using a sulfur-transfer reagent (e.g., Phenylacetyl disulfide (PADS) or DDTT). This step replaces the standard oxidation step used for creating natural phosphodiester bonds.
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Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of shorter, "n-1" sequences.
Visualizations: Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of key processes and concepts related to O,O,S-Trimethyl phosphorothioate.
Caption: General experimental workflow for the characterization of a chemical compound.
Caption: Solid-phase synthesis cycle for creating a phosphorothioate internucleotide linkage.
Caption: Isomeric relationship of O,O,S-Trimethyl phosphorothioate.
Stability and Reactivity
-
Hydrolysis: Phosphorothioate esters, like their phosphate ester counterparts, are susceptible to hydrolysis. The rate and mechanism of hydrolysis are influenced by pH and whether the compound is a monoester, diester, or triester. For triesters, the substitution of a non-bridging oxygen with sulfur generally slows the rate of hydrolysis compared to the corresponding phosphate triester.[9] The stability of the P-S bond is a key feature exploited in therapeutic oligonucleotides to confer resistance to nuclease degradation within the body.[2][10]
-
Hazardous Decomposition: When heated to decomposition, O,O,S-Trimethyl phosphorothioate is expected to emit toxic fumes of phosphorus oxides (POx) and sulfur oxides (SOx).[11]
-
Incompatible Materials: According to safety data for related compounds, it should be stored separately from strong oxidants and strong bases.[12]
References
- 1. Phosphorothioic acid, O,O,S-trimethyl ester [webbook.nist.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. O,O,S-Trimethyl phosphorothioate | C3H9O3PS | CID 9039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. echemi.com [echemi.com]
- 6. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. The thermodynamics of phosphate versus phosphorothioate ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The stability, toxicity and effectiveness of unmodified and phosphorothioate antisense oligodeoxynucleotides in Xenopus oocytes and embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. ICSC 0686 - TRIMETHYL PHOSPHATE [inchem.org]
